1-Ethyl-4-nitro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H8N4O2. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of both nitro and amine functional groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-nitro-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the nitration of 1-ethyl-1H-pyrazol-3-amine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed:
Reduction: 1-Ethyl-4-amino-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Cyclization: Pyrazolo[1,5-a]pyrimidines and other fused heterocycles.
Scientific Research Applications
1-Ethyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Agriculture: The compound can be used to develop agrochemicals such as herbicides and insecticides.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
1-Ethyl-3-nitro-1H-pyrazol-4-amine: Similar structure but with different positioning of the nitro group.
1-Methyl-4-nitro-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
4-Nitro-1H-pyrazol-3-amine: Lacks the ethyl group, leading to different chemical properties.
Uniqueness: 1-Ethyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of both an ethyl group and a nitro group, which provides a distinct set of chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-ethyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3,(H2,6,7) |
InChI Key |
YVEVHIUSKQRBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.